3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
This compound features a 4,5-dihydro-1H-pyrazole core, a partially saturated five-membered ring that confers conformational flexibility. Key substituents include:
- Position 1: A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity.
- Position 3: An ethoxycarbonyl (ester) group, contributing steric bulk and influencing metabolic stability.
- Position 5: A carboxylic acid moiety, enhancing solubility and hydrogen-bonding capacity.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related dihydro-pyrazoles exhibit diverse biological activities, including antipyretic, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-ethoxycarbonyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4/c1-2-23-13(22)10-7-11(12(20)21)19(18-10)9-5-3-4-8(6-9)14(15,16)17/h3-6,11H,2,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDZOHIFVWTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structural formula of 3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be represented as follows:
Key Features
- Ethoxycarbonyl group : Enhances solubility and bioavailability.
- Trifluoromethyl group : Known to increase metabolic stability and lipophilicity.
- Pyrazole ring : Imparts various pharmacological properties.
Antitumor Activity
Numerous studies have investigated the antitumor potential of pyrazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibited IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells, suggesting strong antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.5 |
| Doxorubicin | HepG2 | 1.8 |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures treated with the compound.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of cell proliferation : Likely through the modulation of cell cycle regulators.
- Induction of apoptosis : Via mitochondrial pathways, leading to increased caspase activity.
- Anti-inflammatory pathways : Inhibition of NF-kB signaling.
Case Studies
A notable case study involved the synthesis of several pyrazole derivatives, including our compound of interest, which were tested for their efficacy against various cancer cell lines. The study concluded that modifications in the side chains significantly influenced biological activity, emphasizing structure-activity relationships (SAR).
Research Findings
- Synthesis : The compound was synthesized through a multi-step reaction involving ethyl acetoacetate and hydrazine derivatives.
- Testing : Biological assays confirmed its potential as an anticancer agent with minimal toxicity to normal cells.
- Further Research : Ongoing studies are focusing on optimizing the structure to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related dihydro-pyrazoles:
Key Observations :
- Trifluoromethyl vs.
- Carboxylic Acid vs. Carbothioamide : The COOH group enhances hydrogen-bonding capacity and ionization at physiological pH, unlike carbothioamide (CSNH₂), which may favor hydrophobic interactions .
- Ester vs. Ether Groups : The ethoxycarbonyl (COOEt) at position 3 is less polar than methoxy (COOMe) derivatives (e.g., ), affecting metabolic stability and enzymatic hydrolysis rates.
Physicochemical Properties
Preparation Methods
Synthesis of 3-(Trifluoromethyl)phenylhydrazine
3-(Trifluoromethyl)phenylhydrazine is typically prepared via diazotization of 3-(trifluoromethyl)aniline followed by reduction. Nitrosation with sodium nitrite under acidic conditions yields the diazonium salt, which is reduced using stannous chloride or catalytic hydrogenation.
Selection of β-Keto Esters
Ethyl 3-oxopentanoate or ethyl 3-oxohexanoate serve as optimal β-keto esters due to their compatibility with hydrazine cyclization. For example, reacting ethyl 3-oxopentanoate with 3-(trifluoromethyl)phenylhydrazine in acetonitrile at 0–5°C under nitrogen yields the pyrazoline intermediate ethyl 3-(ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylate .
Reaction Conditions:
-
Temperature: 0–5°C to minimize side reactions.
Oxidation and Functionalization of the Pyrazoline Core
The pyrazoline intermediate undergoes oxidation to introduce the carboxylic acid group at position 5. Two primary approaches are employed:
Hydrolysis of Ester Groups
Selective hydrolysis of the ester at position 5 is achieved using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF). The ethoxycarbonyl group at position 3 remains intact due to steric hindrance, yielding the target compound in ~85% purity.
Example Protocol:
Oxidative Conversion of Alkyl Groups
For intermediates with a methyl group at position 5, oxidation with potassium permanganate (KMnO₄) in acidic media converts the methyl to a carboxylic acid. This method is less favored due to lower selectivity and harsher conditions.
Telescoping Synthesis for Improved Efficiency
Recent advancements employ telescoping protocols, combining cyclocondensation and oxidation in a single reaction sequence. For instance, sulfuryl chloride (SO₂Cl₂) and diethyl disulfide in acetonitrile facilitate simultaneous ring formation and oxidation, reducing isolation steps and improving yields to >90%.
Key Advantages:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Hydrolysis | 78 | 85 | NaOH, THF | Selective hydrolysis challenges |
| Oxidative Alkyl Conversion | 65 | 70 | KMnO₄, H₂SO₄ | Low selectivity, harsh conditions |
| Telescoping Synthesis | 92 | 95 | SO₂Cl₂, diethyl disulfide | Requires specialized equipment |
Mechanistic Insights and Stereochemical Considerations
The cyclocondensation proceeds via nucleophilic attack of the hydrazine on the β-keto ester’s carbonyl group, followed by tautomerization and ring closure. Density functional theory (DFT) studies indicate that the trifluoromethyl group enhances electrophilicity at the phenyl ring, accelerating cyclization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl intermediates. For example, analogous pyrazole derivatives (e.g., ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate) are synthesized via microwave-assisted reactions to reduce reaction time and improve regioselectivity . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid or Lewis acids). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the diastereomerically pure product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR are essential for confirming regiochemistry of the pyrazole ring and substituent positions. The trifluoromethyl group (F NMR) shows a distinct singlet at ~−60 ppm .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm) and ethoxycarbonyl ester (~1740 cm) confirm functional groups .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or biological targets of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic effects (e.g., electron-withdrawing trifluoromethyl group stabilizes the pyrazole ring, enhancing electrophilic substitution reactivity) .
- Molecular Docking : Use AutoDock Vina to screen against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The trifluoromethylphenyl group shows high affinity for hydrophobic binding pockets .
- Reaction Pathway Prediction : Tools like ICReDD integrate quantum chemical calculations with experimental data to optimize reaction conditions (e.g., solvent selection, catalyst screening) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving trifluoromethyl-substituted pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify confounding variables (e.g., assay type, cell line variability). For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate exhibits inconsistent antimicrobial activity due to differences in bacterial strain susceptibility .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethoxycarbonyl with carboxylic acid) and test against standardized assays. Fluorophenyl analogs show enhanced metabolic stability compared to chlorophenyl derivatives .
- Dose-Response Curves : Use nonlinear regression to calculate IC values, ensuring consistency in solvent controls (e.g., DMSO <1% v/v to avoid cytotoxicity artifacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
